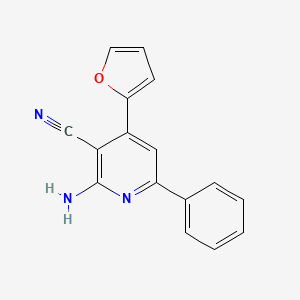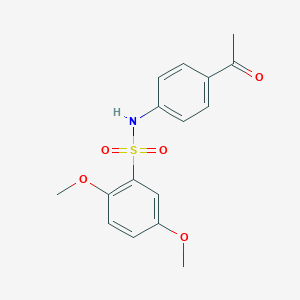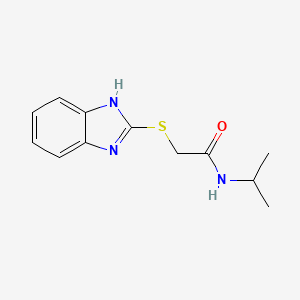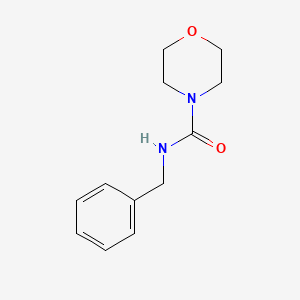
2-amino-4-(2-furyl)-6-phenylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile is a heterocyclic compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a furan ring, a phenyl group, and an amino group attached to a nicotinonitrile core. It has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. One efficient method involves using tetrabutyl ammonium bromide as a catalyst in an aqueous medium . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions, optimized for large-scale synthesis. The use of environmentally friendly solvents and catalysts, such as tetrabutyl ammonium bromide, is preferred to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of furanones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted nicotinonitriles.
Scientific Research Applications
2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile involves its interaction with specific molecular targets. For instance, it acts as an antagonist to the A2A adenosine receptor, which plays a role in various physiological processes . The compound’s structure allows it to bind to the receptor, inhibiting its activity and thereby exerting its effects.
Comparison with Similar Compounds
- 2-Amino-6-furan-2-yl-4-substituted-nicotinonitriles
- 2-Amino-6-methyl-4-phenyl-nicotinonitrile
- 2-Amino-4-(5-methyl-furan-2-yl)-6-phenyl-nicotinonitrile
Comparison: 2-Amino-4-furan-2-yl-6-phenyl-nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher affinity for certain molecular targets, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-amino-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c17-10-13-12(15-7-4-8-20-15)9-14(19-16(13)18)11-5-2-1-3-6-11/h1-9H,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPNSGUUFOFSFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CO3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5651114.png)

![methyl 2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5651121.png)

![1-[(4-Methoxyphenyl)methyl]-3-(3-methylphenyl)urea](/img/structure/B5651127.png)
![3-[(3R*,4S*)-1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5651129.png)
![1-[(3,4-dichlorophenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5651136.png)
![2-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B5651144.png)
![N-{rel-(3R,4S)-4-isopropyl-1-[(3-methyl-2-pyrazinyl)methyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5651145.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5651163.png)


![2-methyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5651191.png)
